molecular formula C19H19FN4O3 B2554625 N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-85-8

N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2554625
CAS No.: 1396855-85-8
M. Wt: 370.384
InChI Key: VBGUQCLQAQIRJP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a carboxamide group. Its structure includes a 3-fluoro-2-methylphenyl moiety at the N1-position and a 2-hydroxy-2-(2-methoxyphenyl)ethyl side chain. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-12-14(20)7-5-8-15(12)21-19(26)16-10-24(23-22-16)11-17(25)13-6-3-4-9-18(13)27-2/h3-10,17,25H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUQCLQAQIRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the fluorinated aromatic ring and the hydroxyethyl group through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of triazole derivatives. The compound demonstrated significant growth inhibition against multiple human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The percent growth inhibition (PGI) was reported as follows:

  • MCF-7: 75%
  • A549: 68%

These findings suggest that the compound could serve as a lead candidate for further development into anticancer therapeutics .

Antimicrobial Properties

The triazole scaffold is well-known for its antimicrobial activity. Research indicates that this compound exhibits significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuropharmacological Applications

Emerging research suggests potential neuropharmacological applications for this compound, particularly in treating neurodegenerative diseases. Triazoles have been linked to neuroprotective effects due to their ability to modulate neurotransmitter systems.

Case Study: Neuroprotection

In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability in models of oxidative stress .

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the triazole ring and the fluorinated aromatic ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, which correlate with distinct applications and properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (N1-Position) Carboxamide Substituent Molecular Weight Reported Use/Activity Reference
Target Compound : N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-... 3-fluoro-2-methylphenyl 2-hydroxy-2-(2-methoxyphenyl)ethyl ~374.3* Not explicitly stated [Inferred]
N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide Cyclopropylmethyl 2-hydroxy-2-(2-methoxyphenyl)ethyl 316.36 Discontinued (lab use only)
1-(2-Fluorophenyl)-5-methyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 2-fluorophenyl 2-ethoxyphenyl 354.37 Unknown (structural analog)
Rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-fluorobenzyl Unsubstituted amide 238.22 Antiepileptic
5-Methyl-1-(4-methylphenyl)-N-substituted-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl Varied amines (e.g., naphthalen-2-yl) ~280–350 Synthetic intermediates
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r) o-tolyl 6-bromoquinolin-2-yl ~410.3 Wnt/β-catenin pathway modulator

*Molecular weight estimated based on structural similarity to .

Key Observations:

Substituent Impact on Activity: The 2-hydroxy-2-(2-methoxyphenyl)ethyl side chain in the target compound is unique compared to simpler analogs like Rufinamide (antiepileptic) or pesticidal triazoles (e.g., ). This bulky substituent may enhance binding to complex targets (e.g., enzymes or receptors) but reduce metabolic stability .

Pharmacological vs. In contrast, triazoles with cyclopropylmethyl or methylsulfonyl groups () are linked to pesticidal activity, highlighting the role of lipophilic substituents in agrochemical design .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for 1,2,3-triazole-4-carboxamides, such as cycloaddition (e.g., Huisgen reaction) followed by carboxamide coupling (). However, the 2-hydroxy-2-(2-methoxyphenyl)ethyl side chain may require specialized protecting-group strategies .

Biological Activity

N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a 1,2,3-triazole ring , which is known for its diverse biological properties. The presence of a fluorinated aromatic ring and a hydroxyethyl side chain enhances its interaction with various biological targets, positioning it as a candidate for drug development. The molecular formula is C19H22FN5O3C_{19}H_{22}FN_5O_3, with a molecular weight of approximately 370.4 g/mol .

The triazole moiety in this compound plays a critical role in its biological activity. Compounds with a triazole structure have been extensively studied for their potential as:

  • Antimicrobial agents
  • Anti-inflammatory drugs
  • Antitumor agents

The specific interactions at the molecular level often involve hydrogen bonding and hydrophobic interactions with target proteins .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HCT-15 (Colon)1.61
A-431 (Skin)1.98
Jurkat (Leukemia)< 10

The observed IC50 values suggest that the compound has significant cytotoxic effects against these cancer cell lines, making it a candidate for further development as an anticancer agent.

Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression. This interaction profile enhances its efficacy compared to standard treatments like doxorubicin .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Colon Carcinoma : A study demonstrated that the compound significantly reduced cell viability in HCT-15 cells, indicating its potential as a therapeutic agent against colon cancer .
  • Leukemia Models : In Jurkat cells, this compound exhibited an IC50 value lower than 10 µM, showcasing its potent activity against leukemia cells .

Pharmacological Significance

The pharmacological significance of this compound extends beyond anticancer properties. Its potential applications include:

  • Antimicrobial Activity : The triazole scaffold is known for its ability to inhibit various pathogens.
  • Anti-inflammatory Effects : Preliminary data suggests that it may modulate inflammatory pathways effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions for the carboxamide and aryl substituents. For example, analogous triazole-carboxamide compounds are synthesized via condensation of substituted anilines with isocyanides, followed by azide incorporation . Purity optimization requires column chromatography (e.g., silica gel) and recrystallization using solvents like ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended for purity validation.

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodology : Due to the hydrophobic aryl and triazole moieties, solubility in water is often low. Strategies include:

  • Use of co-solvents (e.g., DMSO ≤1% v/v) with verification of biological inertness in control experiments.
  • Derivatization with polar groups (e.g., PEGylation of the hydroxyl group) to improve hydrophilicity .
  • Preparation of stable suspensions using surfactants like Tween-80 or cyclodextrin inclusion complexes.

Q. What spectroscopic and chromatographic methods are suitable for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., fluorine coupling in the 3-fluoro-2-methylphenyl group).
  • HRMS : Electrospray ionization (ESI) in positive/negative mode for exact mass verification (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • XRD : Single-crystal X-ray diffraction (if crystallizable) using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodology : Single-crystal X-ray diffraction is critical. Crystallize the compound in a suitable solvent (e.g., ethyl acetate/hexane). Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine bond lengths, angles, and torsional angles. For example, the hydroxyethyl group’s orientation relative to the triazole ring can be confirmed via electron density maps. Discrepancies between computational (DFT) and experimental data should be analyzed using Mercury software .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) against biological targets?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with 2-ethoxyphenyl) to assess electronic/hydrophobic effects.
  • Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC₅₀ values should be compared across analogs.
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding between the carboxamide and catalytic residues) .

Q. How should contradictory bioactivity data from different assay formats be reconciled?

  • Methodology : Contradictions may arise from assay conditions (e.g., pH, redox environment) or off-target effects.

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .

Q. What are the best practices for validating target specificity in complex biological matrices?

  • Methodology :

  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates. Identify hits via LC-MS/MS.
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines.
  • Off-Target Screening : Utilize panels like Eurofins’ SafetyScreen44 to assess promiscuity .

Methodological Notes

  • Spectral Data Interpretation : Fluorine NMR (¹⁹F) is essential for confirming the 3-fluoro substituent’s position, as shifts are highly sensitive to electronic environments .
  • Crystallization Challenges : If the compound resists crystallization, consider co-crystallization with a fragment binder or salt formation (e.g., HCl salt of the tertiary amine, if present).
  • Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can affect azide stability in CuAAC reactions .

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